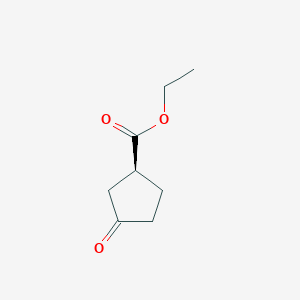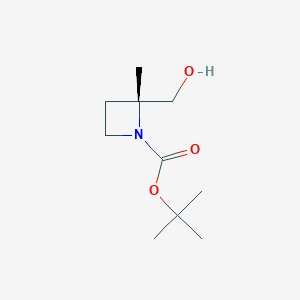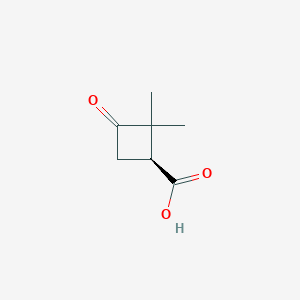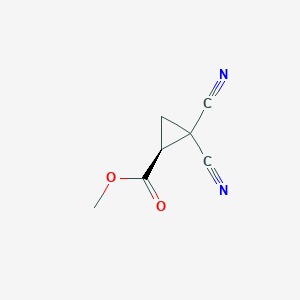
(S)-Ethyl 3-oxocyclopentanecarboxylate
Descripción general
Descripción
(S)-Ethyl 3-oxocyclopentanecarboxylate is a useful research compound. Its molecular formula is C8H12O3 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Saponite Interaction : Saponite effectively retains ethyl 2-oxocyclopentanecarboxylate in its interlayer region and at the edge of clay particles, suggesting applications in material science and chemistry (Merchan, Bañares-Muñoz, & Vicente, 1998).
Alkylation and Bicyclic Structures : Alkylations of dioxanone derivatives lead to cis-fused bicyclic structures with excellent diastereoselectivity, which has implications in organic synthesis (Herradón & Seebach, 1989).
Graphitic Oxide Intercalation : Ethyl 2-oxocyclopentanecarboxylate forms intercalation compounds with graphitic oxide, demonstrating potential in various applications including materials science (Zapata & Escribano, 1993).
Arylation Method : A rapid method for arylation of diorganolead compounds using ethyl 2-oxocyclopentanecarboxylate shows good yields, indicating its utility in organic synthesis (Kozyrod & Pinhey, 1983).
Ring-Expanded Products : Nickel(I) salen-catalyzed reduction of 1-haloalkyl-2-oxocycloalkanecarboxylates leads to ring-expanded products, useful in pharmaceutical and nutraceutical production (Mubarak, Barker, & Peters, 2007).
Cobalt-Catalyzed Oxidations : Cobalt catalyzes efficient allylic and benzylic oxidations with dioxygen in the presence of ethyl 2-oxocyclopentanecarboxylate, enabling efficient synthesis of various cyclic alkenes and benzylic compounds (Punniyamurthy & Iqbal, 1994).
Tanikolide Synthesis : A new strategy for the synthesis of tanikolide from ethyl 2-oxocyclopentanecarboxylate offers potential in large-scale production (Zhai et al., 2003).
Ring Expansion Reactions : Novel ring expansion reactions of a five-membered carbonic compound using this ester provide unique products with varying yields (Tsuzuki, Hashimoto, Shirahama, & Matsumoto, 1977).
Propiedades
IUPAC Name |
ethyl (1S)-3-oxocyclopentane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-11-8(10)6-3-4-7(9)5-6/h6H,2-5H2,1H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJWAMLZUUGEQY-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2R)-oxetan-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B8215393.png)


![(3S)-2,2-difluoro-5-azaspiro[2.5]octane;hydrochloride](/img/structure/B8215418.png)

![3-bromo-1-[(2S)-oxan-2-yl]indazol-5-amine](/img/structure/B8215433.png)
![(7S)-7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B8215443.png)

![tert-butyl (5S)-1,1,2,2-tetrachlorospiro[2.2]pentane-5-carboxylate](/img/structure/B8215459.png)
![(5S)-1,1,2,2-tetrachlorospiro[2.2]pentane-5-carboxylic acid](/img/structure/B8215460.png)

![1-[(1S)-3,3-difluorocyclopentyl]ethanone](/img/structure/B8215479.png)
![ethyl 2-[(1S)-2,2-difluorocyclopropyl]acetate](/img/structure/B8215481.png)